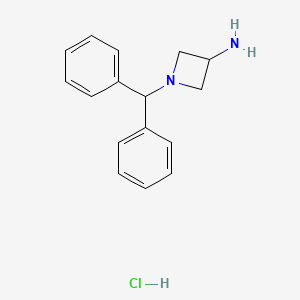

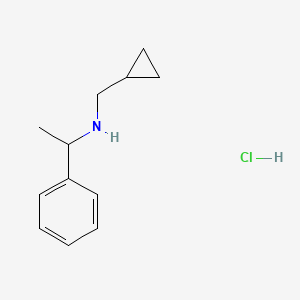

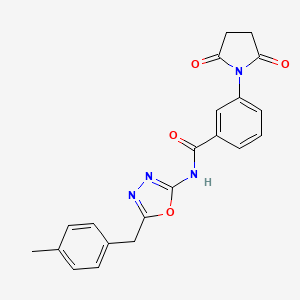

![molecular formula C24H18N4O4S B2520010 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 921103-32-4](/img/structure/B2520010.png)

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide is a heterocyclic compound that appears to be designed for biological activity, given the presence of multiple aromatic systems and functional groups that are often seen in drug molecules. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the use of heterocyclic amines. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves oxidizing an aldehyde precursor and coupling the resulting acid with various amines . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate oxadiazole and thiophene-containing amines.

Molecular Structure Analysis

The molecular structure of the compound likely features a quinoline core, substituted with a thiophene and an oxadiazole ring. The oxadiazole ring is a common motif in medicinal chemistry due to its electron-deficient nature and ability to engage in hydrogen bonding . The presence of dimethoxy substituents suggests potential for increased solubility and modulated electronic properties.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the oxadiazole and carboxamide functionalities. For example, the pyrolysis of related oxadiazole derivatives leads to a variety of products through a free radical mechanism . This indicates that the compound may also undergo decomposition or transformation under high-temperature conditions, potentially yielding a complex mixture of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer that the presence of multiple aromatic systems would likely result in significant π-π interactions, influencing its crystallinity and solid-state properties. The electron-withdrawing groups such as the oxadiazole might affect the compound's electron distribution, impacting its reactivity and interaction with biological targets. The dimethoxy groups could enhance the solubility in organic solvents and possibly in aqueous environments, which is often a desirable trait in drug development .

科学的研究の応用

Antimicrobial Agents

A study focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were evaluated for their in vitro antibacterial and antifungal activities. These compounds, related to the one due to their complex heterocyclic structures involving thiazolidinone and quinazolinone, were found to possess significant antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Another area of interest is the development of compounds for anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies indicate the potential utility of structurally related compounds in cancer research and therapy (Ravinaik et al., 2021).

Anticonvulsant and Antidepressant Activities

Research into the synthesis of novel pyrazole derivatives, including evaluations of their antidepressant and anticonvulsant activities, highlights the potential neurological applications of such compounds. These activities provide insights into how structurally similar compounds might be used in the development of new therapies for neurological disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Drug Efflux Transporters

A study on the metabolism of a new P-glycoprotein inhibitor, HM-30181, in rats using liquid chromatography/electrospray mass spectrometry provides a foundation for understanding how similar compounds could interact with and inhibit drug efflux transporters, potentially improving the efficacy of drug therapies by overcoming drug resistance mechanisms (Paek et al., 2006).

作用機序

特性

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4S/c1-30-15-10-14(11-16(12-15)31-2)23-27-28-24(32-23)26-22(29)18-13-20(21-8-5-9-33-21)25-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUONTVEKAZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

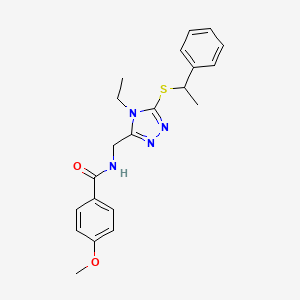

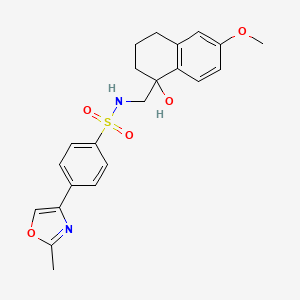

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

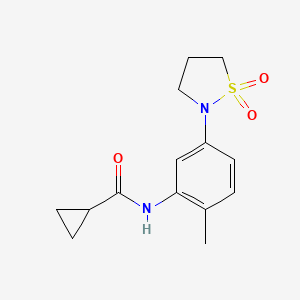

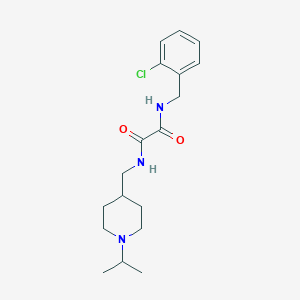

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)

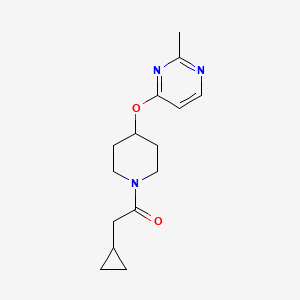

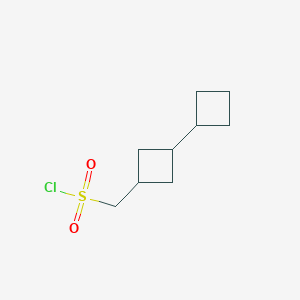

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)